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Compound of Interest

Compound Name: DLin-KC2-DMA

Cat. No.: B607144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of lipid nanoparticles (LNPs) formulated

with the ionizable cationic lipid DLin-KC2-DMA. It covers the core principles of DLin-KC2-
DMA, its role in nucleic acid delivery, formulation methodologies, and key experimental data.

Introduction to DLin-KC2-DMA in Lipid
Nanoparticles
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid

therapeutics, including small interfering RNA (siRNA), messenger RNA (mRNA), and plasmid

DNA (pDNA).[1][2] A critical component of modern LNP systems is the ionizable cationic lipid,

which is designed to be near-neutral at physiological pH and become positively charged in the

acidic environment of the endosome. This property is crucial for both encapsulating the

negatively charged nucleic acid cargo and facilitating its release into the cytoplasm.

DLin-KC2-DMA (2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1][2]-dioxolane) is a potent, ionizable

cationic lipid that has been instrumental in advancing the field of in vivo gene delivery.[1] Its

rational design, featuring a specific pKa and lipid structure, has led to significant improvements

in transfection efficiency and gene silencing potency compared to earlier generations of lipids

like DLin-DMA.

Key Properties of DLin-KC2-DMA:
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Chemical Structure: Comprises two linoleyl tails, a central dioxolane ring (ketal linker), and a

dimethylamino headgroup.

Ionizability: It has an apparent pKa in the range of 6.4 to 6.7. This allows for efficient nucleic

acid encapsulation at a low pH and a relatively neutral surface charge in circulation at

physiological pH (~7.4), which reduces toxicity.

Mechanism of Action: Upon endocytosis, the endosome acidifies, leading to the protonation

of the DLin-KC2-DMA headgroup. The resulting positive charge facilitates interaction with

anionic lipids in the endosomal membrane, disrupting the membrane and releasing the

nucleic acid payload into the cytoplasm.

Quantitative Data and Performance Metrics
The performance of DLin-KC2-DMA-based LNPs is evaluated based on several key

biophysical and in vivo parameters.

Table 1: Biophysical Properties of DLin-KC2-DMA LNPs
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Parameter Value Description Source

Apparent pKa 6.4 - 6.7

The pH at which the

lipid is 50% ionized.

Crucial for endosomal

escape.

Particle Size

(Diameter)
~70 - 100 nm

Measured by Dynamic

Light Scattering

(DLS). Optimal size

for avoiding rapid

clearance and

enabling cellular

uptake.

Polydispersity Index

(PDI)
< 0.2

A measure of the

homogeneity of the

particle size

distribution.

Encapsulation

Efficiency
> 90%

The percentage of

nucleic acid

successfully

encapsulated within

the LNP.

Table 2: In Vivo Gene Silencing Efficacy (Factor VII
Model)
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Lipid
ED₅₀
(mg/kg)

Payload Species Notes Source

DLin-KC2-

DMA
~0.02 - 0.1 siRNA Rodent

Represents a

~10-fold

improvement

over

DLinDMA.

DLinDMA ~1.0 siRNA Rodent

Benchmark

lipid for

comparison.

Experimental Protocols and Methodologies
This section details the standard protocols for formulating and characterizing DLin-KC2-DMA
LNPs.

LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of LNPs with a typical molar ratio of 50% DLin-KC2-
DMA, 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-DMG.

Materials:

DLin-KC2-DMA

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

Polyethylene glycol-dimyristoylglycerol (PEG-DMG)

Ethanol (anhydrous)

Nucleic acid (siRNA or mRNA)

25 mM Sodium Acetate buffer (pH 4.0)
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Phosphate-Buffered Saline (PBS, pH 7.4)

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

Lipid Stock Preparation: Dissolve DLin-KC2-DMA, DSPC, Cholesterol, and PEG-DMG in

anhydrous ethanol to prepare a concentrated lipid stock solution. The molar ratio should be

maintained at 50:10:38.5:1.5.

Aqueous Phase Preparation: Dissolve the nucleic acid cargo in 25 mM sodium acetate buffer

(pH 4.0).

Microfluidic Mixing:

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into

another.

Set the flow rate ratio of the aqueous to organic phase typically at 3:1.

Pump the two solutions through the microfluidic device, where rapid mixing occurs,

leading to the self-assembly of LNPs. The low pH ensures DLin-KC2-DMA is charged for

efficient encapsulation.

Dialysis/Purification:

Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 18-24 hours to remove

ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

Alternatively, use tangential flow filtration for larger scale preparations.

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Store the LNPs at 4°C.
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LNP Characterization Protocols
Technique: Dynamic Light Scattering (DLS)

Procedure:

Dilute the final LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS

analysis.
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Equilibrate the sample to 25°C in the DLS instrument.

Perform the measurement to obtain the intensity-weighted size distribution.

Report the Z-average diameter as the particle size and the Polydispersity Index (PDI) to

indicate the width of the distribution.

Technique: Quant-iT RiboGreen Assay (or similar nucleic acid quantification assay)

Procedure:

Prepare two sets of samples from the LNP formulation.

In the first set, measure the total amount of nucleic acid. Lyse the LNPs by adding a

detergent (e.g., 0.5% Triton X-100) to release all encapsulated cargo.

In the second set, measure the amount of free (unencapsulated) nucleic acid in the intact

LNP suspension.

Use the RiboGreen reagent, which fluoresces upon binding to nucleic acids, to quantify the

amount in both sets using a fluorescence plate reader.

Calculate the Encapsulation Efficiency (EE%) using the formula: EE% = (Total Nucleic Acid -

Free Nucleic Acid) / Total Nucleic Acid * 100

Mechanism of Cellular Delivery and Endosomal
Escape
The success of DLin-KC2-DMA lies in its ability to overcome the primary barrier to intracellular

delivery: the endosomal membrane.

Cellular Uptake: LNPs typically enter target cells, such as hepatocytes, via endocytosis.

Endosomal Acidification: The internal pH of the endosome drops from ~7.4 to ~5.5-6.5.

Protonation: The dimethylamino headgroup of DLin-KC2-DMA (pKa ~6.4-6.7) becomes

protonated (positively charged) in this acidic environment.
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Membrane Disruption: The now cationic DLin-KC2-DMA forms ion pairs with anionic

phospholipids (e.g., phosphatidylserine) present in the endosomal membrane. This

interaction disrupts the lipid bilayer, possibly forming a non-bilayer hexagonal HII phase,

leading to membrane destabilization.

Cargo Release: The destabilized endosomal membrane allows the encapsulated nucleic

acid cargo to escape into the cytoplasm, where it can engage with the cellular machinery

(e.g., the RISC complex for siRNA).
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LNP
(Neutral Surface)

Endocytosis
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Conclusion
DLin-KC2-DMA represents a significant milestone in the rational design of ionizable lipids for

nucleic acid delivery. Its optimized pKa and chemical structure enable the formulation of potent

and well-tolerated lipid nanoparticles capable of efficient in vivo gene silencing. The

methodologies and data presented in this guide provide a foundational understanding for

researchers and developers working to harness the therapeutic potential of LNP-based delivery

systems. The principles underlying the success of DLin-KC2-DMA continue to inform the

development of next-generation lipids for a wide array of genetic medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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